molecular formula C9H16O B122334 (6S)-6-Methyloct-7-en-2-one CAS No. 151598-87-7

(6S)-6-Methyloct-7-en-2-one

Cat. No.: B122334
CAS No.: 151598-87-7
M. Wt: 140.22 g/mol
InChI Key: AQWAXHULODKDEJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-6-Methyloct-7-en-2-one is a chiral, unsaturated methylated ketone characterized by a ketone group at position 2, a double bond at position 7, and an (S)-configured methyl substituent at position 4.

Properties

CAS No.

151598-87-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(6S)-6-methyloct-7-en-2-one

InChI

InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h4,8H,1,5-7H2,2-3H3/t8-/m1/s1

InChI Key

AQWAXHULODKDEJ-MRVPVSSYSA-N

SMILES

CC(CCCC(=O)C)C=C

Isomeric SMILES

C[C@@H](CCCC(=O)C)C=C

Canonical SMILES

CC(CCCC(=O)C)C=C

Synonyms

7-Octen-2-one, 6-methyl-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table highlights key distinctions between (6S)-6-Methyloct-7-en-2-one and structurally related compounds, including (E)-7-methyloct-4-en-3-one () and selected cephalosporin derivatives ():

Compound Structure (SMILES) Functional Groups Double Bond Position Key Substituents Stereochemistry
(6S)-6-Methyloct-7-en-2-one Hypothetical: O=C1CCCC(C)=CC(C)C Ketone (C2), alkene (C7) C7 (S)-Methyl at C6 Chiral center at C6 (S)
(E)-7-Methyloct-4-en-3-one CCC(=O)C=CCC(C)C Ketone (C3), alkene (C4) C4 Methyl at C7 (E-configuration) Planar alkene (E)
Cefepime Hydrochloride Complex cephalosporin (see ) β-lactam, thiazole, pyrrolidine N/A Multiple stereocenters (6R,7R) Defined stereochemistry

Key Comparisons:

This likely increases the latter’s stability in reactions involving enolate formation or electrophilic additions .

Stereochemical Impact

  • The (S)-methyl group in (6S)-6-Methyloct-7-en-2-one creates a chiral environment that could enable enantioselective interactions, such as binding to chiral catalysts or receptors. This contrasts with (E)-7-methyloct-4-en-3-one , which lacks chiral centers but exhibits geometric isomerism (E/Z) influencing molecular shape and reactivity .

Reactivity and Applications

  • The isolated double bond in (6S)-6-Methyloct-7-en-2-one (C7) may render it less reactive in cycloadditions (e.g., Diels-Alder) compared to conjugated systems like (E)-7-methyloct-4-en-3-one . However, its ketone position (C2) could enhance nucleophilic attack at the α-carbon.
  • Cephalosporins () demonstrate how substituent positioning (e.g., pyrrolidine groups) affects bioavailability and efficacy, implying that (6S)-6-Methyloct-7-en-2-one’s methyl placement might similarly influence its physical properties (e.g., solubility, volatility) .

Hypothetical Physical Properties (Based on Structural Analogues)

Property (6S)-6-Methyloct-7-en-2-one (E)-7-Methyloct-4-en-3-one
Boiling Point Moderate (~180–200°C) Lower (~160–180°C)
Polarity Moderate (ketone dominance) Moderate (conjugated system)
Chirality Yes (S-configuration) No (geometric isomerism only)

Research Implications and Gaps

While direct data on (6S)-6-Methyloct-7-en-2-one are sparse, comparisons with (E)-7-methyloct-4-en-3-one and cephalosporins underscore the importance of functional group positioning and stereochemistry. Further studies should prioritize:

  • Experimental determination of physical properties (e.g., optical rotation, boiling point).
  • Reactivity profiling in enantioselective reactions.
  • Exploration of biological activity, leveraging insights from cephalosporin research .

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